molecular formula C21H18ClNO4 B3524431 3-{5-(4-chlorophenyl)-1-[4-(methoxycarbonyl)phenyl]-1H-pyrrol-2-yl}propanoic acid

3-{5-(4-chlorophenyl)-1-[4-(methoxycarbonyl)phenyl]-1H-pyrrol-2-yl}propanoic acid

Cat. No.: B3524431
M. Wt: 383.8 g/mol
InChI Key: ORGOVVHMIRRZFO-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a pyrrole ring, a carboxylic acid group, and two phenyl rings, one of which is substituted with a chlorine atom and the other with a methoxycarbonyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Knorr pyrrole synthesis or a similar method, followed by the introduction of the phenyl rings and the carboxylic acid group. The methoxycarbonyl and chloro groups could be introduced through electrophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the pyrrole ring and the various substituents. The pyrrole ring is a five-membered ring containing one nitrogen atom, and it is aromatic. The phenyl rings are also aromatic, and the chlorine and methoxycarbonyl substituents would add to the electron density of these rings .


Chemical Reactions Analysis

The compound could undergo a variety of reactions. The carboxylic acid group could react with bases to form a carboxylate anion, or with alcohols to form esters. The chlorine atom on the phenyl ring could be replaced by other groups through nucleophilic aromatic substitution. The pyrrole ring could also undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the carboxylic acid group would make it polar and capable of forming hydrogen bonds, which could affect its solubility and boiling point. The aromatic rings could contribute to its UV/Vis absorption spectrum .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. It could potentially interact with biological systems through the pyrrole ring or the phenyl rings, depending on their substituents .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties and reactivity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The compound could potentially be used as a building block in the synthesis of more complex molecules. Its reactivity and properties could also be studied further to gain a better understanding of its potential applications .

Properties

IUPAC Name

3-[5-(4-chlorophenyl)-1-(4-methoxycarbonylphenyl)pyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO4/c1-27-21(26)15-4-8-17(9-5-15)23-18(11-13-20(24)25)10-12-19(23)14-2-6-16(22)7-3-14/h2-10,12H,11,13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGOVVHMIRRZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=CC=C2C3=CC=C(C=C3)Cl)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{5-(4-chlorophenyl)-1-[4-(methoxycarbonyl)phenyl]-1H-pyrrol-2-yl}propanoic acid
Reactant of Route 2
Reactant of Route 2
3-{5-(4-chlorophenyl)-1-[4-(methoxycarbonyl)phenyl]-1H-pyrrol-2-yl}propanoic acid
Reactant of Route 3
3-{5-(4-chlorophenyl)-1-[4-(methoxycarbonyl)phenyl]-1H-pyrrol-2-yl}propanoic acid
Reactant of Route 4
Reactant of Route 4
3-{5-(4-chlorophenyl)-1-[4-(methoxycarbonyl)phenyl]-1H-pyrrol-2-yl}propanoic acid
Reactant of Route 5
3-{5-(4-chlorophenyl)-1-[4-(methoxycarbonyl)phenyl]-1H-pyrrol-2-yl}propanoic acid
Reactant of Route 6
3-{5-(4-chlorophenyl)-1-[4-(methoxycarbonyl)phenyl]-1H-pyrrol-2-yl}propanoic acid

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